N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine
Description
N,N-Diethyl-3-(2-nitrophenoxy)propan-1-amine is a tertiary amine featuring a nitro-substituted phenoxy group at the ortho position (2-nitrophenoxy) and two ethyl groups attached to the nitrogen atom. The compound’s nitro group and phenoxy linker position likely influence its electronic properties, steric interactions, and biological activity, making it a candidate for applications in medicinal chemistry or materials science .
Properties
IUPAC Name |
N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-14(4-2)10-7-11-18-13-9-6-5-8-12(13)15(16)17/h5-6,8-9H,3-4,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVXLTKYSRRWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine typically involves the reaction of 2-nitrophenol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the amine group of 3-chloropropan-1-amine .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitrophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(2-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The diethyl groups on the nitrogen atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Insights from Structural Comparisons
Regiochemistry of Substituents: Ortho vs. This highlights the critical role of para-substitution in maintaining steric accessibility and optimal binding . Nitro Group Positioning: The nitro group at the ortho position in this compound may confer unique electronic effects or steric hindrance compared to nitro groups on alkyl chains (e.g., N,N-dimethyl-2-nitropropan-1-amine) .
Terminal Functional Groups :
- Hydroxyl-terminated compounds (e.g., OX03050) retain potency while improving pharmacokinetic profiles, suggesting that terminal modifications can decouple efficacy from metabolic stability .
Linker Geometry :
- Saturated or rigid linkers (e.g., OX03384 with a saturated alkyl chain) reduce potency compared to (E)-olefin-containing analogs (e.g., OX03771), emphasizing the importance of conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
